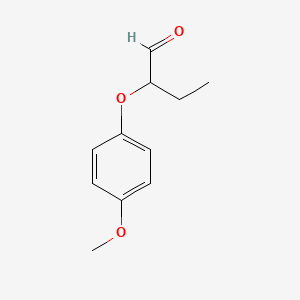
1-Hexyl-3-methyl-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-3-methyl-1,4-dihydropyridine is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. These compounds are characterized by their ability to act as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension and angina .
Vorbereitungsmethoden
1-Hexyl-3-methyl-1,4-dihydropyridine can be synthesized using the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this compound, the specific reactants would include hexyl aldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial production methods for 1,4-dihydropyridines often involve similar multi-component reactions, with optimizations for yield and purity. Catalysts such as europium (III) chloride hexahydrate or magnetite/chitosan can be used to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
1-Hexyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 1,4-dihydropyridines can lead to the formation of tetrahydropyridines. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines .
Wissenschaftliche Forschungsanwendungen
1-Hexyl-3-methyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in the study of 1,4-dihydropyridines and their reactivity.
Biology: The compound’s ability to act as a calcium channel blocker makes it valuable in biological studies related to cardiovascular function.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating hypertension and angina.
Industry: The compound’s chemical stability and reactivity make it useful in the synthesis of other pharmaceutical agents .
Wirkmechanismus
1-Hexyl-3-methyl-1,4-dihydropyridine exerts its effects primarily by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, the compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-3-methyl-1,4-dihydropyridine can be compared with other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and specific clinical applications. For instance:
Nifedipine: Known for its rapid onset of action, used primarily in acute hypertension.
Amlodipine: Has a longer half-life, making it suitable for chronic hypertension management.
Felodipine: Offers a balance between onset and duration of action, used in both hypertension and angina .
Eigenschaften
CAS-Nummer |
866917-75-1 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
1-hexyl-3-methyl-4H-pyridine |
InChI |
InChI=1S/C12H21N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7,10-11H,3-6,8-9H2,1-2H3 |
InChI-Schlüssel |
MSCVCBMUPGTQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C=CCC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)

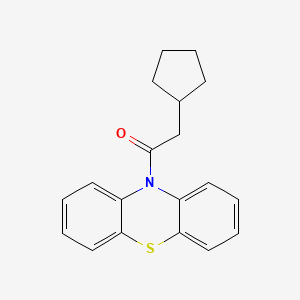
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
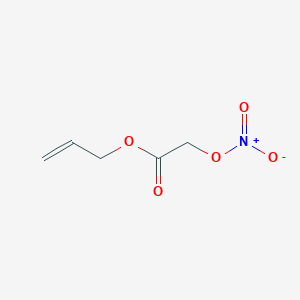
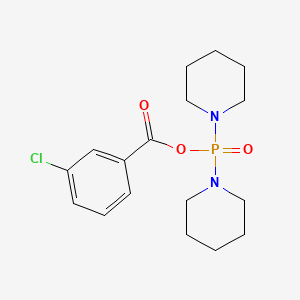

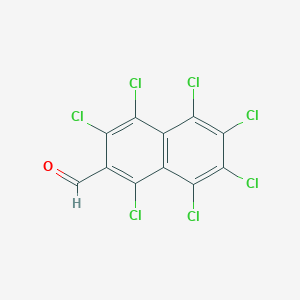
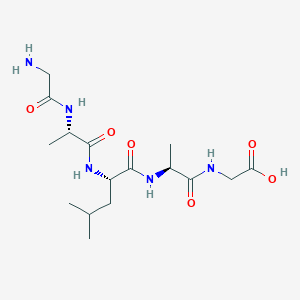
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
